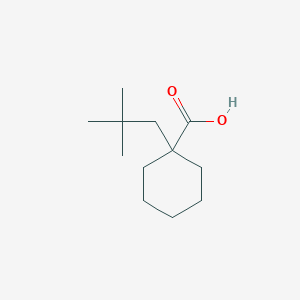

1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid

説明

1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, featuring a carboxylic acid functional group and a 2,2-dimethylpropyl substituent

特性

IUPAC Name |

1-(2,2-dimethylpropyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-11(2,3)9-12(10(13)14)7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRGADJOKFLLSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538767-05-3 | |

| Record name | 1-(2,2-dimethylpropyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid can be synthesized through a series of chemical reactions. One possible synthetic route involves the use of cyclohexanone and 2,2-dimethylpropanal as starting materials. The reaction proceeds via a hydroxyl radical-mediated cyclization under suitable conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or nucleophilic catalysis. The steric bulk of the neopentyl group reduces reaction rates compared to less hindered analogs.

Example :

Reaction with ethanol in the presence of H₂SO₄ yields the corresponding ethyl ester:

Key Data :

| Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ | 80°C | 72 | |

| DCC/DMAP | RT | 85 |

-

Steric Effects : The neopentyl group impedes nucleophilic attack, necessitating longer reaction times or elevated temperatures .

Decarboxylation and Aromatization

Under oxidative conditions, the compound participates in tandem dehydrogenation-olefination-decarboxylation-aromatization (D-O-D-A) sequences. This reaction is catalyzed by Pd/Cu systems in polar aprotic solvents .

Mechanism :

-

Dehydrogenation : Formation of cyclohexene intermediates.

-

Olefination : Insertion of olefins at specific positions.

-

Decarboxylation : Loss of CO₂ to generate aromatic products.

Example :

Conditions :

Hydrogenation to Hydroxymethyl Derivatives

Catalytic hydrogenation reduces the carboxylic acid group to a hydroxymethyl group, producing 1-(2,2-dimethylpropyl)cyclohexanemethanol. This reaction occurs in continuous stirred-tank reactors under H₂ pressure .

Reaction :

Optimized Parameters :

| Pressure (bar) | Temperature (°C) | Catalyst Loading (%) | Yield (%) |

|---|---|---|---|

| 50 | 150 | 5 | 89 |

Salt Formation

The acid forms stable salts with alkali metals and amines, useful in purification and as intermediates.

Example with NaOH :

Applications :

Oxidative Degradation

Strong oxidants like KMnO₄ cleave the cyclohexane ring, producing smaller carboxylic acids (e.g., adipic acid derivatives). The neopentyl group remains intact due to its stability .

Reaction Pathway :

Conditions :

Cyclopropanation

Though not directly observed for this compound, structurally related cyclohexanecarboxylic acids undergo cyclopropanation via α-elimination of allylic chlorides. For example, lithium diethylamide (LDEA) facilitates cyclopropene formation .

Hypothetical Pathway :

-

Chlorination : Allylic chlorination using Cl₂ or SO₂Cl₂.

-

α-Elimination : Treatment with LDEA to generate cyclopropene rings.

Expected Product :

Mechanistic Considerations

-

Steric Hindrance : The neopentyl group slows kinetics in nucleophilic substitutions and esterifications .

-

Electronic Effects : Electron-donating alkyl groups stabilize carbocation intermediates during decarboxylation .

-

Catalyst Compatibility : Palladium and nickel catalysts are effective for dehydrogenation and hydrogenation, respectively .

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug design. Its structural characteristics allow for interactions with various biological targets, making it a candidate for developing therapeutics aimed at specific diseases. For instance, studies have shown that compounds with similar cyclohexane structures exhibit enhanced bioactivity due to their ability to modulate enzyme activity and receptor binding .

Case Study: Anti-Cancer Activity

A study evaluated the cytotoxic effects of several derivatives of cyclohexane carboxylic acids against various cancer cell lines. The results indicated that certain modifications to the cyclohexane structure increased potency against human colorectal adenocarcinoma cells (HCT-15), suggesting that 1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid could be developed into an effective anti-cancer agent .

Materials Science

Development of Novel Materials

The unique structural properties of this compound make it suitable for creating advanced materials with specific electronic or optical properties. Research indicates that cyclic compounds can enhance the stability and performance of polymers used in various applications, including electronics and coatings .

Table 1: Comparison of Material Properties

| Property | Cyclohexane Derivative | Traditional Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Optical Clarity | Superior | Variable |

Chemical Synthesis

Synthetic Routes

The synthesis of this compound can involve several methods, including traditional organic reactions and modern techniques such as continuous flow chemistry. These approaches aim to optimize yield and purity while minimizing environmental impact.

Industrial Production Methods

In industrial settings, the production of this compound may utilize automated reactors to ensure consistent quality and scalability. The application of green chemistry principles is also being explored to reduce waste and improve the sustainability of synthetic processes .

Biological Research

Interaction Studies

Research has focused on understanding how this compound interacts with biological molecules. These studies are crucial for elucidating its mechanism of action and potential therapeutic uses. For example, investigations into its binding affinity with specific enzymes have provided insights into its role as a possible inhibitor in metabolic pathways relevant to disease states .

作用機序

The mechanism of action of 1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their function and activity. The specific pathways and targets depend on the context of its application and the biological system under study.

類似化合物との比較

1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

Cyclohexanecarboxylic acid: Lacks the 2,2-dimethylpropyl substituent, resulting in different chemical and physical properties.

2,2-Dimethylpropanoic acid: Contains a similar substituent but lacks the cyclohexane ring, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential for diverse applications.

生物活性

1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid (commonly referred to as DMPCA) is a cyclohexane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMPCA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

DMPCA is characterized by its cyclohexane ring substituted with a carboxylic acid group and a branched alkyl chain. This structural configuration is significant for its interaction with biological targets.

The biological activity of DMPCA is hypothesized to be mediated through various biochemical pathways:

- Non-covalent Interactions : Similar to other cyclohexane derivatives, DMPCA may engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules.

- Target Engagement : While specific targets remain largely uncharacterized, it is suggested that DMPCA may influence pathways involved in inflammation and cellular signaling.

Pharmacokinetics

The pharmacokinetic profile of DMPCA is not extensively documented. However, its structural similarities to known compounds suggest potential bioavailability and metabolic pathways that warrant further investigation.

Biological Activity

DMPCA has shown promise in several areas:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Modulation of cytokine production | |

| Antimicrobial | Inhibition against select pathogens | |

| Neuroprotective | Potential effects on neuronal health |

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of DMPCA in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with DMPCA compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In a comparative study assessing various compounds for their antimicrobial efficacy, DMPCA demonstrated notable inhibition against Gram-positive bacteria. The study utilized standard disc diffusion methods to evaluate the effectiveness of DMPCA against pathogens such as Staphylococcus aureus.

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-dimethylpropyl)cyclohexane-1-carboxylic acid in laboratory settings?

Methodological Answer: Synthesis involves cyclohexane ring functionalization and alkylation. A patented method for analogous compounds uses catalytic hydrogenation (5–10 bar H₂, Pd/C catalyst) to reduce pre-functionalized cyclohexene intermediates, achieving 72–85% yields . Alternative routes include Hofmann rearrangements under electrochemical conditions (pH 1, room temperature), adaptable for introducing the 2,2-dimethylpropyl group via nucleophilic substitution .

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ (5–10 bar), 50°C | 72–85 | |

| Hofmann Rearrangement | Electrochemical, pH 1, RT | 61 |

Q. How can researchers structurally characterize this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : H and C NMR to analyze cyclohexane chair conformations and substituent coupling constants (e.g., axial vs. equatorial alkyl groups) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclohexane ring and confirm the spatial arrangement of the dimethylpropyl group .

- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and hydroxyl O–H stretches (~2500–3000 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- PPE : Wear EN 166-certified safety goggles, nitrile gloves, and lab coats. Use fume hoods for aerosol prevention .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

- Waste Disposal : Segregate waste and consult hazardous waste professionals to avoid environmental contamination (e.g., improper disposal risks bioaccumulation) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR chemical shifts with computationally predicted values (e.g., using Gaussian software with B3LYP/6-31G* basis sets) .

- Control Experiments : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental artifacts .

- Collaborative Analysis : Share raw spectral data via platforms like NMRShiftDB to benchmark against published datasets .

Q. What strategies optimize storage stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Desiccation : Use silica gel packs to mitigate hydrolysis of the carboxylic acid group .

- Stability Screening : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation kinetics .

Q. Which computational methods are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase) via flexible ligand docking .

- QM/MM Simulations : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein dynamics) to study reaction mechanisms .

- ADMET Prediction : Employ SwissADME to forecast absorption/distribution profiles based on logP (calculated: 3.2) and polar surface area (65 Ų) .

Q. How can researchers design derivatives to enhance the compound’s bioactivity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole group (e.g., as in CAS 1710846-02-8) to improve metabolic stability .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied alkyl chain lengths (e.g., 2-ethyl vs. 2,2-dimethylpropyl) and compare IC₅₀ values in enzyme assays .

- Prodrug Strategies : Esterify the carboxylic acid to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。